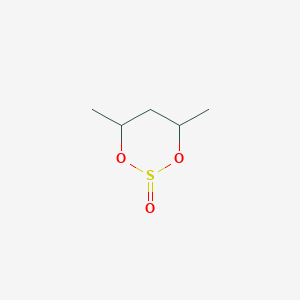![molecular formula C13H20O5 B13986476 2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol CAS No. 28583-51-9](/img/structure/B13986476.png)
2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol is an organic compound with the molecular formula C₁₃H₂₀O₅. It is a member of the class of compounds known as polyethylene glycols, which are oligomers or polymers of ethylene oxide. This compound is characterized by its unique structure, which includes a methoxyphenoxy group and multiple ethoxy groups. It is commonly used in various industrial and scientific applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol typically involves the reaction of 4-methoxyphenol with ethylene oxide in the presence of a base catalyst. The reaction proceeds through a series of ethoxylation steps, resulting in the formation of the desired compound. The reaction conditions generally include a temperature range of 100-150°C and a pressure of 1-2 atm. The reaction is typically carried out in a solvent such as toluene or xylene to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors equipped with efficient mixing and temperature control systems. The process involves the continuous addition of ethylene oxide to a solution of 4-methoxyphenol and a base catalyst. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or ethers.
Substitution: The ethoxy groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, ethers.
Substitution: Halides, amines.
Aplicaciones Científicas De Investigación
2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the preparation of biologically active compounds and as a component in buffer solutions.
Medicine: Utilized in the formulation of pharmaceuticals and as a drug delivery agent.
Industry: Applied in the production of surfactants, lubricants, and polymers.
Mecanismo De Acción
The mechanism of action of 2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol involves its interaction with various molecular targets and pathways. The compound’s multiple ethoxy groups allow it to form hydrogen bonds and interact with polar molecules, enhancing its solubility and reactivity. In biological systems, it can act as a solubilizing agent, facilitating the delivery of drugs and other active compounds to their target sites.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: Similar structure but lacks the methoxyphenoxy group.
Triethylene glycol monomethyl ether: Contains three ethoxy groups but no methoxyphenoxy group.
Polyethylene glycol: A polymer with varying chain lengths of ethylene oxide units.
Uniqueness
2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol is unique due to the presence of the methoxyphenoxy group, which imparts distinct chemical properties and enhances its reactivity compared to other similar compounds. This structural feature makes it particularly useful in applications requiring specific interactions with other molecules.
Propiedades
Número CAS |
28583-51-9 |
|---|---|
Fórmula molecular |
C13H20O5 |
Peso molecular |
256.29 g/mol |
Nombre IUPAC |
2-[2-[1-(4-methoxyphenoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C13H20O5/c1-11(17-10-9-16-8-7-14)18-13-5-3-12(15-2)4-6-13/h3-6,11,14H,7-10H2,1-2H3 |
Clave InChI |
CPBOTPYEVLTGRL-UHFFFAOYSA-N |
SMILES canónico |
CC(OCCOCCO)OC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



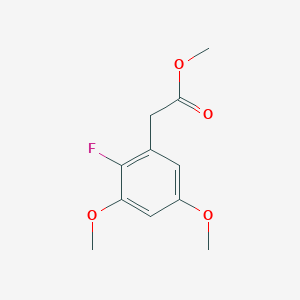
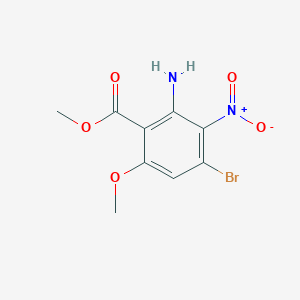
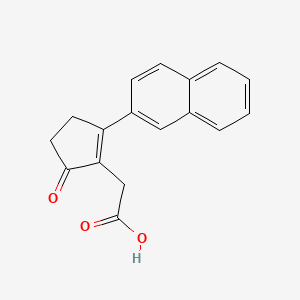
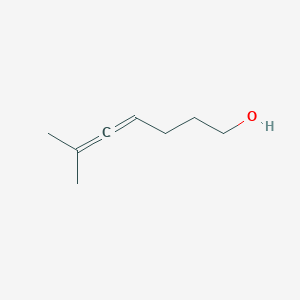
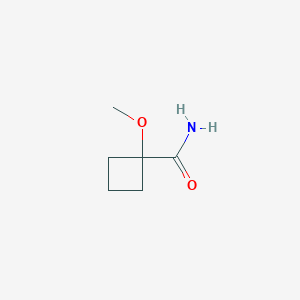
![2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol](/img/structure/B13986428.png)

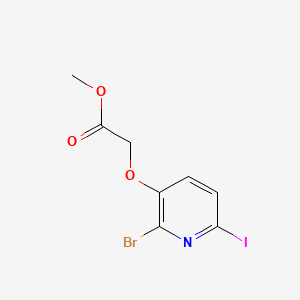


![tert-butyl 3-bromo-2-(4-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13986460.png)
![1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine](/img/structure/B13986461.png)
